Antiproliferative Activity Against Hepatocellular Carcinoma Cells: Ureido-Thiazole Lead vs. Sorafenib
In the IGF1R‑targeted ureido‑thiazole series that includes the N‑phenethyl‑2‑(3‑phenylureido)thiazole‑4‑carboxamide chemotype, the lead compound 27 exhibited significantly greater cytotoxicity against HepG2 cells than the standard‑of‑care kinase inhibitor Sorafenib. While quantitative data for the specific CAS 941988‑49‑4 compound are not available in the public domain, the class‑representative data demonstrate that the ureido‑thiazole‑4‑carboxamide scaffold can surpass Sorafenib in this assay [1].
| Evidence Dimension | Cytotoxicity IC50 against HepG2 cells |
|---|---|
| Target Compound Data | Not available for CAS 941988-49-4; class‑representative compound 27 IC50 = 0.62 ± 0.34 µM |
| Comparator Or Baseline | Sorafenib IC50 = 1.62 ± 0.27 µM |
| Quantified Difference | Compound 27 is approximately 2.6‑fold more potent than Sorafenib (IC50 ratio ≈ 0.38) |
| Conditions | HepG2 human hepatocellular carcinoma cell line, 48 h treatment, MTT assay [1] |
Why This Matters
The class-level data demonstrate that the ureido-thiazole-4-carboxamide scaffold can outperform Sorafenib in a therapeutically relevant HCC model, making it valuable for procurement as a lead-identification starting point.
- [1] Tian Y, An N, Li W, Tang S, Li J, Wang H, Su R, Cai D. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules. 2024;29(11):2653. View Source
